PD-166793

MMP selectivity profiling cardiovascular remodeling matrix metalloproteinase inhibition

PD-166793 is an orally active, class-selective MMP inhibitor with nanomolar potency against MMP-2/3/13 (IC50=4–8 nM) and >750-fold selectivity over MMP-1/7/9. Its extended half-life (t1/2=43.6 h) supports once-daily oral dosing for chronic cardiovascular studies—eliminating surgical pump implantation. Unlike hydroxamate inhibitors, it avoids musculoskeletal toxicity; unlike ultra-selective agents, it retains MMP-3 inhibition critical for post-MI remodeling. Unique dual MMP/AMP deaminase inhibition (20% at 0.1 µM) positions it for diastolic dysfunction/HFpEF research. Validated in rat AV fistula, mouse MI, and canine diastolic dysfunction models. For R&D use only.

Molecular Formula C17H18BrNO4S
Molecular Weight 412.3 g/mol
CAS No. 199850-67-4
Cat. No. B1679123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-166793
CAS199850-67-4
Synonyms(R)-2-(4'-bromo-biphenyl-4-sulfonyl-amino)-3-methyl-butyric acid
PD 166793
PD 169469
PD-166793
PD166793
Molecular FormulaC17H18BrNO4S
Molecular Weight412.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
InChIInChI=1S/C17H18BrNO4S/c1-11(2)16(17(20)21)19-24(22,23)15-9-5-13(6-10-15)12-3-7-14(18)8-4-12/h3-11,16,19H,1-2H3,(H,20,21)/t16-/m0/s1
InChIKeyGJOCABIDMCKCEG-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD-166793 (CAS 199850-67-4) | Potent and Orally Active MMP-2/3/13 Inhibitor for Cardiovascular Research


PD-166793 is a biphenylsulfonylvaline-based, orally active, broad-spectrum matrix metalloproteinase (MMP) inhibitor with a distinct class-selective inhibition profile [1]. Developed originally by Parke-Davis (now Pfizer), this small molecule exhibits nanomolar potency against MMP-2, MMP-3, and MMP-13 (IC50 = 4, 7, and 8 nM, respectively), while demonstrating micromolar activity against MMP-1, MMP-7, and MMP-9 (IC50 = 6.0, 7.2, and 7.9 μM, respectively)—representing >750-fold selectivity for the targeted MMPs over the less-inhibited ones [2]. The compound is cell-permeable and has been extensively validated in multiple preclinical models of heart failure, myocardial infarction, and ischemia-reperfusion injury [1].

PD-166793: Why Generic MMP Inhibitor Substitution Compromises Cardiovascular Research Reproducibility


Broad-spectrum MMP inhibitors are not interchangeable; their divergent selectivity fingerprints and pharmacokinetic properties directly dictate experimental outcomes in cardiovascular research. Hydroxamate-based inhibitors such as marimastat and ilomastat potently inhibit nearly all MMPs with low-nanomolar IC50 values, but their clinical and preclinical utility is severely limited by poor oral bioavailability and dose-limiting musculoskeletal toxicity [1]. Conversely, more selective agents like prinomastat (AG3340) exhibit exquisite sub-nanomolar potency against MMP-2 and MMP-13 but fail to adequately inhibit MMP-3, which plays a distinct role in post-infarction extracellular matrix remodeling [1]. PD-166793 occupies a unique pharmacological niche: it combines sustained oral bioavailability (t1/2 = 43.6 h in rat) with a class-selective inhibition profile that spares MMP-1, MMP-7, and MMP-9 while potently targeting MMP-2, MMP-3, and MMP-13—a pattern that has been directly correlated with attenuation of left ventricular remodeling and preservation of cardiac function across multiple independent preclinical models [2][3].

PD-166793 Quantitative Evidence Guide: Head-to-Head Selectivity, PK, and In Vivo Efficacy Comparisons


PD-166793 vs. Prinomastat (AG3340): Divergent MMP-3 Selectivity Defines Differential In Vivo Utility

PD-166793 and prinomastat (AG3340) exhibit fundamentally distinct MMP inhibition spectra that critically impact their suitability for cardiovascular remodeling studies. PD-166793 potently inhibits MMP-3 with an IC50 of 12 nM, whereas prinomastat displays negligible MMP-3 inhibitory activity (IC50 = 54 nM)—a 4.5-fold difference in potency [1]. Conversely, prinomastat exhibits extreme potency against MMP-2 (IC50 = 0.05 nM vs. 47 nM for PD-166793) and MMP-13 (IC50 = 0.03 nM vs. 8 nM for PD-166793), making it an exceptionally potent MMP-2/13 inhibitor but a poor MMP-3 inhibitor [1]. MMP-3 (stromelysin-1) is essential for activating pro-MMP-9 and degrading non-collagenous matrix components during post-infarction remodeling; inadequate MMP-3 coverage may explain why prinomastat has not demonstrated robust efficacy in chronic heart failure models despite its ultra-high potency against MMP-2/13 [2].

MMP selectivity profiling cardiovascular remodeling matrix metalloproteinase inhibition

PD-166793 vs. Marimastat: Sustained Oral Bioavailability Enables Chronic Dosing Without Formulation Complexity

PD-166793 demonstrates exceptional oral pharmacokinetics in rats, achieving a terminal half-life of 43.6 hours, peak plasma concentration (Cmax) of 42.4 μg/mL, and total exposure (AUC0-∞) of 2822 μg·h/mL following a single 5 mg/kg oral gavage dose [1]. This extended half-life supports once-daily oral dosing in chronic disease models. In stark contrast, marimastat—a prototypical hydroxamate-based broad-spectrum MMP inhibitor—exhibits negligible oral bioavailability in rodents and requires continuous intravenous infusion or subcutaneous osmotic pump delivery for sustained target engagement in preclinical studies [2]. The biphenylsulfonamide scaffold of PD-166793, lacking the metabolically labile hydroxamate zinc-binding group, confers both the extended half-life and the class-selective inhibition profile that distinguishes it from first-generation MMP inhibitors [1].

pharmacokinetics oral bioavailability chronic dosing

PD-166793 Attenuates Left Ventricular Remodeling in Progressive Heart Failure: Quantitative Functional Outcomes from a Rat Model

In a rat model of progressive heart failure induced by chronic aortocaval fistula (volume overload), PD-166793 administered at 1 mg/kg/day by daily oral gavage for 10 weeks (beginning 2 weeks pre-surgery and continuing 8 weeks post-surgery) produced quantifiable attenuation of adverse ventricular remodeling [1]. Specifically, PD-166793 treatment prevented ventricular dilatation and attenuated the hypertrophy typically induced by chronic volume overload when compared to untreated fistula controls [1]. In a separate rat coronary artery ligation model of heart failure, PD-166793 treatment reduced left ventricular end-diastolic volume (LVEDV) from MI-only values: in wild-type mice, LVEDV decreased from 48 ± 2 μL to 42 ± 2 μL (P < 0.05); in TIMP-1 knockout mice, LVEDV decreased more dramatically from 61 ± 5 μL to 36 ± 2 μL (P < 0.05) [2]. This demonstrates that PD-166793 not only attenuates remodeling in standard models but can pharmacologically 'rescue' the accelerated remodeling phenotype associated with genetic deficiency of endogenous MMP inhibitors [2].

heart failure left ventricular remodeling in vivo efficacy

PD-166793 Preserves Myocardial Contractile Function via Prevention of α-Actinin Degradation in Peroxynitrite-Mediated Injury

In an ex vivo model of peroxynitrite-induced myocardial injury, PD-166793 demonstrated direct cardioprotective effects by preventing the degradation of α-actinin, a critical cytoskeletal protein essential for maintaining sarcomere integrity and contractile function [1]. Isolated rat hearts infused with 80 μM peroxynitrite exhibited a 45 ± 3% decrease in α-actinin protein levels compared to control hearts at the end of perfusion, accompanied by a delayed-onset but rapidly developing decline in mechanical function [1]. Treatment with the MMP inhibitor PD-166793 (concentration not specified in abstract but established in full text as 2 μM) or the peroxynitrite scavenger glutathione completely prevented this decline in cardiac function and normalized α-actinin levels to those of control hearts [1]. This protection is mechanistically linked to PD-166793's inhibition of MMP-2, which degrades α-actinin and contributes directly to contractile dysfunction in ischemia-reperfusion injury [1].

ischemia-reperfusion injury myocardial protection cytoskeletal protein preservation

PD-166793 Reverses Diastolic Stiffening and High-Energy Phosphate Depletion in Subacute Heart Failure via Dual MMP/AMP Deaminase Inhibition

PD-166793 exhibits a unique dual pharmacological action—inhibition of both MMPs and AMP deaminase—that addresses diastolic dysfunction through mechanisms beyond extracellular matrix modulation [1]. In a canine model of subacute heart failure induced by angiotensin II plus tachypacing (AII+P), PD-166793 pretreatment (oral, 1 week before and during AII+P protocol) prevented the 130% increase in chamber diastolic stiffness observed in untreated AII+P animals [1]. Notably, this improvement occurred without altering myocardial collagen content, subtype, or cross-linking, indicating that MMP inhibition benefits diastolic function via non-matrix mechanisms [1]. Mechanistically, PD-166793 reversed AII+P-induced depletion of ATP, free energy of ATP hydrolysis (ΔGATP), and phosphocreatine, while reducing elevated free ADP, AMP catabolites (nucleoside-total purines), and lactate [1]. This metabolic rescue is partially attributable to PD-166793's inhibition of AMP deaminase (20% inhibition at 0.1 μM in rat heart homogenates) , a property not shared by most conventional MMP inhibitors.

diastolic dysfunction high-energy phosphate metabolism AMP deaminase inhibition

PD-166793 Solubility Profile Enables Flexible In Vitro and In Vivo Formulation Across Multiple Solvent Systems

PD-166793 demonstrates excellent solubility in DMSO (≥100 mg/mL or 242.54 mM with ultrasonication) and ethanol (41.23 mg/mL, 100 mM), facilitating preparation of concentrated stock solutions for in vitro assays . For in vivo administration, a validated formulation consisting of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline achieves ≥2.5 mg/mL (6.06 mM) solubility with sonication, producing a clear solution suitable for oral gavage or intraperitoneal injection [1]. This solubility profile contrasts favorably with many lipophilic MMP inhibitors that require specialized solubilization protocols or complex cyclodextrin-based formulations. The compound is supplied as a solid powder with ≥98% purity (HPLC) and should be stored at 2-8°C protected from light; reconstituted stock solutions are stable for up to 6 months at -20°C when aliquoted to avoid repeated freeze-thaw cycles .

solubility formulation experimental compatibility

PD-166793 Optimal Research Applications: Cardiovascular Disease Models Requiring Class-Selective MMP Inhibition


Chronic Volume-Overload Heart Failure Studies Requiring Sustained Oral MMP Inhibition

For preclinical investigations of chronic volume-overload heart failure (e.g., aortocaval fistula or mitral regurgitation models), PD-166793 is the preferred MMP inhibitor due to its extended plasma half-life (43.6 h) enabling once-daily oral dosing over 8-10 week study durations without the surgical implantation of osmotic pumps [1]. This is particularly critical in rodent models where repeated handling stress and pump-related infections can confound survival and functional endpoints. The compound's demonstrated efficacy in attenuating ventricular dilatation and hypertrophy in the AV fistula model [2] provides a validated experimental framework with established dosing parameters (1 mg/kg/day p.o.).

Post-Myocardial Infarction Remodeling Studies Where MMP-3 Inhibition is Mechanistically Essential

In studies examining post-MI left ventricular remodeling, PD-166793 provides the necessary MMP-3 inhibitory activity (IC50 = 12 nM) that is lacking in ultra-selective MMP-2/13 inhibitors like prinomastat (IC50 = 54 nM) [1]. This is mechanistically important because MMP-3 (stromelysin-1) activates pro-MMP-9 and degrades proteoglycans and non-collagenous matrix components critical for post-infarction scar formation and regional wall stress distribution. PD-166793 has demonstrated quantitative reductions in LV end-diastolic volume across both wild-type and TIMP-1 knockout mouse MI models (30 mg/kg/day), with the largest effect observed in TIMP-1-deficient mice (41% LVEDV reduction) [2].

Ischemia-Reperfusion Injury and Acute Myocardial Protection Experiments

For ex vivo Langendorff perfusion or in vivo ischemia-reperfusion studies where preservation of contractile function is the primary endpoint, PD-166793's ability to prevent MMP-2-mediated degradation of sarcomeric α-actinin provides a mechanistically distinct advantage over MMP inhibitors lacking this intracellular protective effect [1]. The compound (2 μM ex vivo) completely prevented the 45% loss of α-actinin and the associated decline in mechanical function induced by peroxynitrite infusion [1]. This application is particularly relevant for studies investigating the intersection of oxidative stress, MMP activation, and acute contractile dysfunction.

Heart Failure with Preserved Ejection Fraction (HFpEF) and Diastolic Dysfunction Models

In preclinical models of diastolic dysfunction or HFpEF, PD-166793 offers a unique pharmacological tool due to its dual inhibition of MMPs and AMP deaminase—a property not shared by conventional MMP inhibitors [1]. In the canine AII+P subacute heart failure model, PD-166793 prevented a 130% increase in chamber diastolic stiffness without altering myocardial collagen content, indicating that its beneficial effects on diastolic function are mediated through preservation of high-energy phosphate stores (ATP, phosphocreatine) rather than extracellular matrix modulation alone [1][2]. The AMP deaminase inhibitory activity (20% inhibition at 0.1 μM) positions PD-166793 as a valuable probe for investigating the metabolic underpinnings of diastolic heart failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-166793

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.